molecular formula C19H21N5O3S B2789995 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 840511-00-4

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2789995
CAS No.: 840511-00-4
M. Wt: 399.47
InChI Key: WLQTXTZUEBMGII-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by:

  • m-Tolyl (3-methylphenyl) substituent at position 5, contributing steric bulk and lipophilicity.
  • 3,4-Dimethoxyphenylacetamide side chain, which influences solubility and receptor interactions due to electron-donating methoxy groups.

Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-5-4-6-13(9-12)18-22-23-19(24(18)20)28-11-17(25)21-14-7-8-15(26-2)16(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQTXTZUEBMGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazole derivatives, emphasizing substituent effects, physical properties, and biological activities:

Compound Name & Key Substituents Molecular Formula Melting Point (°C) Synthesis Yield (%) Key Biological/Physical Properties Source
Target: 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide C₂₀H₂₂N₅O₃S (estimated) Not reported Not reported Predicted enhanced enzyme binding via amino and dimethoxy groups
N-(3,4-dimethoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide C₂₁H₂₁N₆O₃S Not reported Not reported Pyridinyl group may reduce lipophilicity vs. m-tolyl
2-[[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxybenzyl)acetamide C₁₉H₂₀FN₅O₃S Not reported Not reported Fluorine substituent increases electronegativity
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) C₁₄H₁₅N₅OS 182–184 65 Allyl group introduces potential reactivity
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) C₁₆H₁₃N₆O₃S Not reported Not reported Hydroxyphenyl and nitro groups enhance enzyme inhibition (KI = 0.12 nM)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide C₂₁H₂₂N₅O₃S₂ Not reported Not reported Thiophene enhances π-π stacking

Key Observations:

Substituent Effects: m-Tolyl vs. Amino Group: The 4-amino group in the target compound and AM31 () facilitates hydrogen bonding, critical for enzyme inhibition (e.g., reverse transcriptase). Methoxy Groups: The 3,4-dimethoxyphenyl moiety in the target compound and ’s derivative enhances electron-donating capacity, influencing receptor binding .

Synthesis and Physical Properties :

  • Yields for similar compounds range from 50% (b) to 83% (c), suggesting the target compound’s synthesis may require optimization for comparable efficiency.
  • Melting points vary widely (90–184°C), likely due to crystallinity differences from substituents like allyl (lower melting points) vs. aromatic rings (higher melting points) .

Biological Activity: Compounds with nitro (AM31) or hydroxyphenyl groups () show nanomolar inhibition constants (KI), highlighting the importance of electron-withdrawing/donating groups in enzyme interactions. The target compound’s dimethoxyphenyl group may mimic these effects, positioning it as a candidate for antiviral or anti-inflammatory applications .

Research Implications

The structural flexibility of 1,2,4-triazole derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. Future studies should explore:

  • Synthetic Routes : Optimizing yields and purity for the target compound.
  • Biological Screening : Testing against enzymes (e.g., reverse transcriptase, SARS-CoV-2 entry proteins) and receptors (e.g., Orco channels in insects).
  • Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing m-tolyl with halophenyl or heteroaromatic groups) to refine activity .

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